molecular formula C11H16N2O3 B1492240 Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate CAS No. 2098007-44-2

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

Cat. No. B1492240
M. Wt: 224.26 g/mol
InChI Key: LNLOIUFQBUIPQV-UHFFFAOYSA-N
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Description

A compound’s description usually includes its molecular formula, structure, and the functional groups present. For example, an ethoxy group (CH3CH2O−) is found in the organic compound ethyl phenyl ether .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. For instance, the processes of direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids have been described .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bonds between them. For example, ethers are organic compounds with an ether functional group which is characterized by an oxygen atom connected to two — identical or different — alkyl, aryl, or vinyl groups .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For example, a method based on headspace-isotope dilution (HS-ID) GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in any kind of lignin has been developed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, etc. For example, Ethyl levulinate (EL) is an organic compound with molecular formula C7H12O3, and it is one of the 12 most promising biochemical platforms derived from biomass .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. Safety Data Sheets (SDS) are a common source of this information .

Future Directions

This involves potential future applications or areas of research for the compound. For example, 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .

properties

IUPAC Name

ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLOIUFQBUIPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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